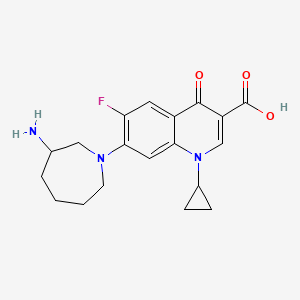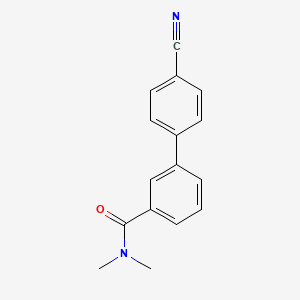
3-(4-Cyanophenyl)-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-3-(4-Cyanophenyl)acrylic acid” is similar to the one you’re asking about . It has a CAS Number of 16642-94-7 and a molecular weight of 173.17 .
Synthesis Analysis
There’s a paper discussing the synthesis of compounds using aroyl isocyanate and 4-aminobenzonitrile . This might provide some insight into the synthesis of similar compounds.Chemical Reactions Analysis
There are studies on the chemical reactions of related compounds . These might provide some insight into the possible reactions of “3-(4-Cyanophenyl)-N,N-dimethylbenzamide”.Physical And Chemical Properties Analysis
The compound “3-(4-Cyanophenyl)acrylic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 380.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Aplicaciones Científicas De Investigación
Biomedical Applications: Polymer Synthesis
3-(4-Cyanophenyl)-N,N-dimethylbenzamide can be utilized in the synthesis of biomedical polymers. These polymers are crucial in creating new polymeric matrices from unsaturated carboxylates, which are employed in various biomedical and bioengineering applications, including ophthalmology, orthopedics, dentistry, tissue engineering, and drug delivery systems .
Antibacterial Agents: Organotin Compound Synthesis
This compound is a key component in synthesizing organotin compounds, which exhibit significant antibacterial properties. Such compounds have been shown to inhibit the development of resistant strains or microbial biofilms on inert surfaces, which is vital in controlling hospital-acquired infections .
Chemical Sensing: Porphyrin Metal-organic Frameworks
In the field of chemical sensing, 3-(4-Cyanophenyl)-N,N-dimethylbenzamide can be integrated into porphyrin metal-organic frameworks (MOFs). These MOFs are used for detecting a variety of targets such as metal ions, anions, explosives, biomolecules, pH levels, and toxins due to their high surface area and porosity, which enhance sensitivity and specificity .
Catalysis: Photocatalytic Applications
The compound’s structure allows it to be part of catalytic systems, particularly in photocatalysis. This application is crucial for environmental remediation processes, where the compound can facilitate the breakdown of pollutants under light irradiation .
Agricultural Chemistry: Herbicide Development
In agriculture, 3-(4-Cyanophenyl)-N,N-dimethylbenzamide derivatives can be used to develop herbicides. These compounds, when combined with other active molecules, can effectively control weeds and other unwanted plant growth, contributing to increased crop yields .
Pharmaceutical Research: Antitumor Activity
Research has indicated that derivatives of this compound may possess antitumor activities. This opens up potential avenues for developing new anticancer drugs that can target resistant cancer cells and possibly intercalate into DNA strands .
Material Science: Metal-Containing Polymers
The compound can generate metal-containing polymers suitable for various medical purposes. These polymers can be designed to have specific properties, such as biocompatibility and degradability, making them suitable for implants and other medical devices .
Environmental Science: Adsorption and Removal of Contaminants
Due to its structural properties, 3-(4-Cyanophenyl)-N,N-dimethylbenzamide can be used in environmental science for the adsorption and removal of contaminants from water bodies. This application is essential for maintaining clean water sources and for the treatment of industrial wastewater .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-cyanophenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18(2)16(19)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDUDKRUOJZFAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742913 |
Source


|
| Record name | 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365272-68-9 |
Source


|
| Record name | 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B596505.png)
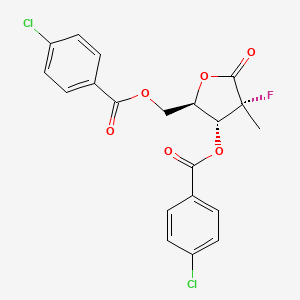
![1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B596509.png)
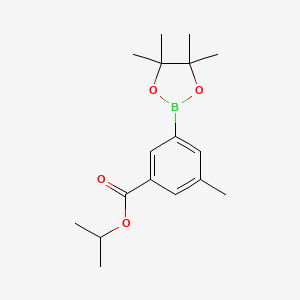
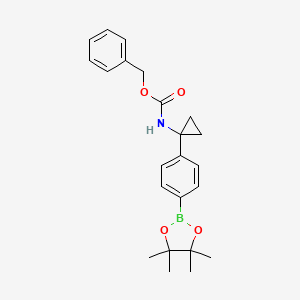

![4-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596516.png)


![3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B596520.png)
![3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B596521.png)
![4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596524.png)
